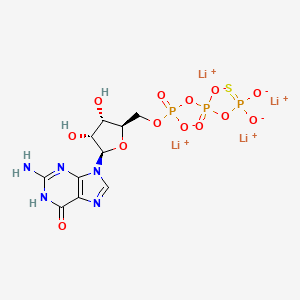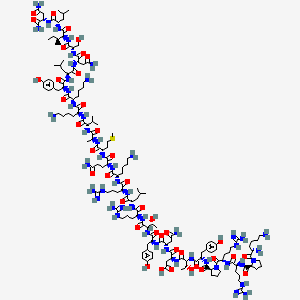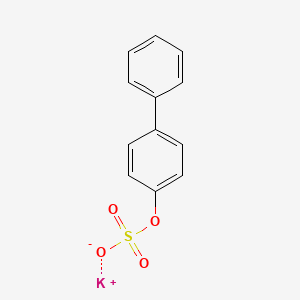
erythro-Guaiacylglycerol
Overview
Description
Erythro-Guaiacylglycerol is an organic compound that belongs to the class of lignans, which are secondary metabolites found in plants. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties . This compound is specifically a type of β-O-4 lignin dimer, which is a structural component of lignin, a complex polymer found in the cell walls of plants .
Mechanism of Action
Mode of Action
It is known to be involved in antioxidant and anti-aging activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Erythro-Guaiacylglycerol is involved in the production of vanillin through the alkaline aerobic oxidation of a phenolic lignin model compound . It is also associated with the production of antioxidant and anti-aging lignans and neolignans . The affected pathways and their downstream effects are complex and require further investigation.
Result of Action
This compound has been associated with antioxidant and anti-aging activities . It has also been linked to the induction of apoptosis in multiple tumor cells . .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of vanillin from this compound under alkaline aerobic oxidation conditions is affected by the concentration of NaOH and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythro-Guaiacylglycerol can be synthesized through the oxidative coupling of coniferyl alcohol in the presence of hydrogen peroxide and horseradish peroxidase . This enzymatic reaction results in the formation of both erythro and threo diastereomers of guaiacylglycerol-β-O-4′-coniferyl ether . The reaction conditions typically involve maintaining a controlled temperature and pH to optimize the yield and selectivity of the desired diastereomer.
Industrial Production Methods
These bioreactors can maintain the necessary conditions for the enzymatic reactions, such as temperature, pH, and substrate concentration, to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Erythro-Guaiacylglycerol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the β-O-4 linkage, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Catalysts: Horseradish peroxidase is used as a catalyst in enzymatic reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as different ether derivatives formed through substitution reactions .
Scientific Research Applications
Erythro-Guaiacylglycerol has several scientific research applications, including:
Comparison with Similar Compounds
Erythro-Guaiacylglycerol is similar to other lignan compounds, such as:
Threo-Guaiacylglycerol: Another diastereomer of guaiacylglycerol-β-O-4′-coniferyl ether with different biological activities.
Syringylglycerol-β-O-4′-coniferyl ether: A related compound with similar structural features but different substituents on the aromatic ring.
Dihydrodehydrodiconiferyl alcohol: A lignan with similar antioxidant and anticancer properties.
This compound is unique due to its specific stereochemistry, which influences its biological activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
(1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of erythro-guaiacylglycerol?
A1: The molecular formula of this compound is C10H14O5, and its molecular weight is 214.22 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: Yes, this compound's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , , , , , , , , , , , , , , , , , , , , , , ] Detailed 1H and 13C NMR data, along with key MS fragmentation patterns, can be found in the referenced articles.
Q3: Which plants are known to contain this compound?
A3: this compound has been isolated from a variety of plant species, including but not limited to:
- Catunaregam spinosa []
- Tinospora sinensis []
- Wikstroemia hainanensis []
- Ficus microcarpa []
- Acer saccharum (sugar maple) []
- Dendrotrophe frutescens []
- Pinellia ternata []
- Ailanthus altissima []
- Campylotropis hirtella [, ]
- Capparis masaikai []
- Galactites elegans []
- Camellia nitidissima chi []
- Sambucus williamsii []
- Angelica dahurica var. formosana cv. Chuanbaizhi []
- Hunteria zeylanica []
- Coptis chinensis []
- Fraxinus sieboldiana []
- Avicennia marina []
- Aquilaria sinensis []
- Sinocalamus affinis []
- Aged Garlic Extract []
- Osmanthus ilicifolius []
- Boreava orientalis [, ]
- Crataegus pinnatifida Bge. []
- Phellodendron chinense []
- Cornus kousa Burg. []
Q4: What extraction methods are typically employed to isolate this compound?
A4: this compound is typically extracted from plant material using solvents like ethanol, methanol, or acetone. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) for purification. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What are the potential biological activities of this compound?
A5: While research is ongoing, some studies suggest potential biological activities of this compound and related compounds, including:
- Antioxidant activity: It has shown radical scavenging activity in the DPPH assay, suggesting potential antioxidant properties. [, , ]
- Anti-inflammatory activity: Some studies indicate potential anti-inflammatory effects, possibly through the inhibition of inflammatory mediators. [, ]
Q6: What is the role of this compound in lignification?
A6: this compound, being a β-O-4 type lignin model compound, provides insights into the process of lignification. Research indicates that during the differentiation of Zinnia mesophyll cells into tracheary elements, this compound-β-coniferyl ether acts as an intermediate in lignin polymerization. [] This highlights the compound's role in the biosynthesis of lignin, a complex polymer that provides structural support to plants.
Q7: How does this compound behave under alkaline conditions?
A7: Studies on the alkaline degradation of this compound-β-guaiacyl ether reveal the formation of C6C2 type enol ethers as the primary decomposition products. [] Interestingly, C6C3 type enol ethers, potential intermediates in lignin degradation, were not detected. [] These findings contribute to the understanding of lignin breakdown pathways under alkaline conditions, which is relevant in processes like paper pulping.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)


